molecular formula C21H27NO3S2 B2755975 N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1797140-55-6

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2755975
CAS No.: 1797140-55-6
M. Wt: 405.57
InChI Key: SDBGDEBXSBKGLT-UHFFFAOYSA-N
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Description

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound featuring a tetrahydropyran ring, a thiophene group, and a tetrahydronaphthalene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydropyran ring, followed by the introduction of the thiophene group and the sulfonamide moiety. Key steps might include:

  • Formation of tetrahydropyran ring via hydrogenation of dihydropyran.

  • Introduction of the thiophene group through a cross-coupling reaction.

  • Attachment of the sulfonamide group using appropriate sulfonating agents.

Industrial Production Methods: Industrial production would likely involve optimizing these synthetic steps for large-scale synthesis, ensuring high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions might target the thiophene or tetrahydronaphthalene rings.

  • Reduction: Reduction reactions could be applied to the sulfonamide group.

  • Substitution: Substitution reactions might involve the tetrahydropyran ring or the thiophene group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

  • Substitution: Various nucleophiles and electrophiles depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation products might include sulfoxides or sulfones.

  • Reduction products could be amines or amides.

  • Substitution products would depend on the specific reagents used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It might serve as a ligand for biological receptors or enzymes.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Applications in material science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved would be related to the biological processes affected by these interactions.

Comparison with Similar Compounds

  • N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-benzenesulfonamide

  • N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-naphthalene-2-sulfonamide

Uniqueness: This compound is unique due to its specific combination of tetrahydropyran, thiophene, and tetrahydronaphthalene sulfonamide groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3S2/c23-27(24,21-8-7-17-4-1-2-5-18(17)16-21)22(19-10-13-25-14-11-19)12-9-20-6-3-15-26-20/h3,6-8,15-16,19H,1-2,4-5,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBGDEBXSBKGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N(CCC3=CC=CS3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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